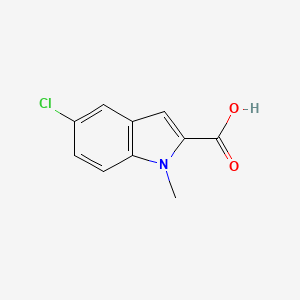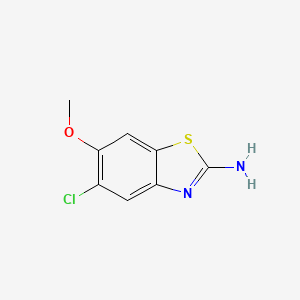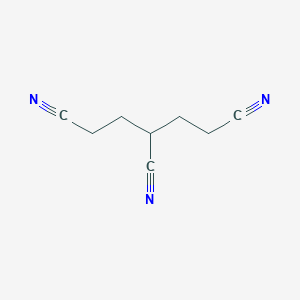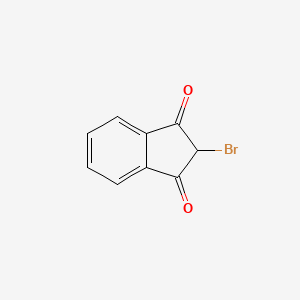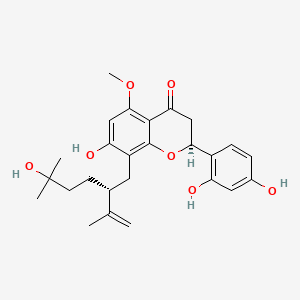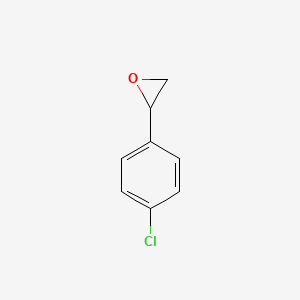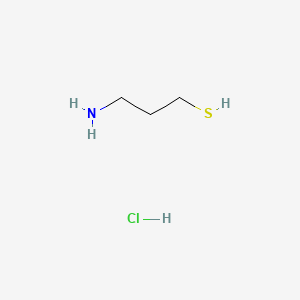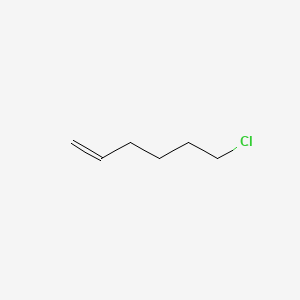
6-Chloro-1-hexene
Übersicht
Beschreibung
6-Chloro-1-hexene is an ω-chloro-1-alkene . It’s used as a pharmaceutical intermediate . It has a molecular weight of 118.60 and its molecular formula is Cl(CH2)4CH=CH2 .
Synthesis Analysis
6-Chloro-1-hexene reacts with β-substituted imines in the presence of a rhodium catalyst to afford tri- and tetra-substituted imines . It also undergoes cross-coupling reaction in the presence of copper (II) chloride and 1-phenylpropyne .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-hexene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 6-Chloro-1-hexene reacts with β-substituted imines in the presence of a rhodium catalyst . It also undergoes cross-coupling reaction in the presence of copper (II) chloride and 1-phenylpropyne .Physical And Chemical Properties Analysis
6-Chloro-1-hexene has a density of 0.9±0.1 g/cm3, a boiling point of 140.5±19.0 °C at 760 mmHg, and a vapour pressure of 7.6±0.2 mmHg at 25°C . Its enthalpy of vaporization is 36.2±3.0 kJ/mol, and it has a flash point of 32.6±9.0 °C .Wissenschaftliche Forschungsanwendungen
- Cross-Coupling Reactions : 6-Chloro-1-hexene participates in cross-coupling reactions, especially in the presence of copper(II) chloride and 1-phenylpropyne . These reactions are essential for creating complex organic molecules.
- Rhodium-Catalyzed Reactions : It reacts with β-substituted imines using a rhodium catalyst, leading to the formation of tri- and tetra-substituted imines . These reactions are valuable in synthetic chemistry.
- Silicon Nanoparticles : Due to its triple bond, 6-Chloro-1-hexene shows high reactivity during the milling process for synthesizing chloroalkyl-functionalized silicon nanoparticles . These nanoparticles find applications in materials science and nanotechnology.
- Imidazolium Derivatives : It is used in the synthesis of 1-(5-hexen)-2,3-dimethyl-imidazolium chloride . Imidazolium salts have applications in catalysis and as ionic liquids.
- Phosphonate Derivatives : 6-Chloro-1-hexyne, a related compound, can be converted to diethyl 6-chloro-1-hexynylphosphonate through lithiation and subsequent reaction with diethyl chlorophosphate . Phosphonates are important in medicinal chemistry.
- Polyacetylenes : 6-Chloro-1-hexyne is used in the preparation of novel bis(indolyl)maleimide pyridinophanes and disubstituted polyacetylenes with varying spacer lengths . These compounds have potential as functional materials.
- 6-Chloro-1-hexene is flammable and can cause eye and skin irritation. Proper precautions (such as using eyeshields, gloves, and a respirator) are necessary when handling it .
Organic Synthesis and Chemical Reactions
Functional Materials and Nanoparticles
Biological and Medicinal Chemistry
Materials Science and Polymer Chemistry
Safety Considerations
Wirkmechanismus
Mode of Action
6-Chloro-1-hexene is an ω-chloro-1-alkene . It reacts with β-substituted imines in the presence of a rhodium catalyst to afford tri- and tetra-substituted imines . It also undergoes cross-coupling reaction in the presence of copper(II) chloride and 1-phenylpropyne .
Biochemical Pathways
Its ability to undergo reactions with β-substituted imines and participate in cross-coupling reactions suggests that it may influence various biochemical pathways, particularly those involving these types of chemical reactions .
Result of Action
Given its chemical reactivity, it is plausible that it could influence a variety of cellular processes, particularly those involving the types of chemical reactions it is known to participate in .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chlorohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMIXWDJHNJWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061304 | |
| Record name | 1-Hexene, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-hexene | |
CAS RN |
928-89-2 | |
| Record name | 6-Chloro-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexene, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexene, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54S6C1C6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway observed for 6-Chloro-1-hexene during gas-phase pyrolysis?
A1: 6-Chloro-1-hexene primarily undergoes dehydrohalogenation during gas-phase pyrolysis, yielding hydrogen chloride and 1,5-hexadiene. This reaction has been observed to be unimolecular and follows first-order kinetics in seasoned vessels. []
Q2: Can 6-Chloro-1-hexene be used as a starting material for the synthesis of other organic compounds?
A3: Yes, 6-Chloro-1-hexene can act as a valuable precursor in organic synthesis. For instance, it can react with allyl magnesium bromide to produce 8-chloro-1-octene via an alkylation reaction. [] Additionally, flash vacuum thermolysis of 6-chloro-1-hexanol esters can selectively eliminate 6-Chloro-1-hexene, highlighting its utility in specific synthetic transformations. [, ]
Q3: How does 6-Chloro-1-hexene behave in the presence of specific nickel catalysts and ethylene?
A4: 6-Chloro-1-hexene can participate in copolymerization reactions with ethylene in the presence of certain nickel catalysts. For instance, phosphine phosphonic amide nickel complexes and amine-imine nickel catalysts have shown the ability to incorporate 6-Chloro-1-hexene into polyethylene chains. [, ] These copolymerization reactions provide a route to functionalized polyethylene materials.
Q4: How does the position of substituents on phosphine-sulfonate ligands impact the catalytic activity of nickel complexes in ethylene polymerization using 6-Chloro-1-hexene?
A5: Studies on phosphine-sulfonate nickel complexes have revealed that the position of electron-donating or -withdrawing groups significantly influences catalytic activity and the properties of the resulting polyethylene. Specifically, electron-donating groups at the para-position of the phenylphosphino group or electron-withdrawing groups para to the arylsulfonate enhance catalytic activity in ethylene polymerization and its copolymerization with 6-Chloro-1-hexene. []
Q5: Can palladium catalysts be used for the copolymerization of ethylene and 6-Chloro-1-hexene?
A6: Yes, specific palladium catalysts have demonstrated the ability to copolymerize ethylene and 6-Chloro-1-hexene. For example, phosphine-sulfonate palladium catalysts and indole-bridged bisphosphine-monoxide palladium catalysts effectively incorporate 6-Chloro-1-hexene into polyethylene backbones, yielding functionalized polymers. [, ]
Q6: Is there evidence suggesting that 6-Chloro-1-hexene can be involved in reactions with hafnium complexes?
A7: Research shows that 6-Chloro-1-hexene participates in a 1,4-addition reaction with a side-on bound hafnium dinitrogen complex. This reaction, similar to the behavior observed with other alkyl halides, results in the formation of a metastable hafnocene end-on dinitrogen complex. []
Q7: What is the role of 6-Chloro-1-hexene in studying radical reactions?
A8: 6-Chloro-1-hexene serves as a useful tool for investigating radical reactions. For example, it has been used as a radical clock to determine the rate constant for chlorine abstraction from carbon tetrachloride by the 5-hexenyl radical. [] The formation of specific products, such as cyclopentylchloromethane, provides insights into the kinetics and mechanism of the radical process.
Q8: How does 6-Chloro-1-hexene behave under electrochemical reduction conditions?
A9: Electrochemical studies reveal that 6-Chloro-1-hexene can be indirectly generated through the electrochemical reduction of related dihalohexanes. For instance, the reduction of 1-bromo-6-chlorohexane leads to the formation of 6-chloro-1-hexene, along with 1-chlorohexane and 1,12-dichlorododecane, via carbanionic reaction pathways. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



